
1-Bromo-2-methyl-3-(methylsulfonyl)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-methyl-3-(methylsulfonyl)propane is an organic compound with the molecular formula C5H11BrO2S. It is a brominated derivative of propane, featuring a methyl group and a methylsulfonyl group attached to the carbon chain. This compound is of interest in various chemical and industrial applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2-methyl-3-(methylsulfonyl)propane can be synthesized through several methods. One common approach involves the bromination of 2-methyl-3-(methylsulfonyl)propane. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Post-reaction purification steps, such as distillation and recrystallization, are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-methyl-3-(methylsulfonyl)propane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: 2-Methyl-3-(methylsulfonyl)propanol.
Elimination: 2-Methyl-3-(methylsulfonyl)propene.
Oxidation: 2-Methyl-3-(methylsulfonyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-methyl-3-(methylsulfonyl)propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-methyl-3-(methylsulfonyl)propane involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The methylsulfonyl group can undergo oxidation, leading to the formation of sulfonic acids. These reactions are facilitated by the electron-withdrawing nature of the bromine and methylsulfonyl groups, which activate the carbon atoms for nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-methylpropane: Lacks the methylsulfonyl group, making it less reactive in oxidation reactions.
2-Bromo-2-methylpropane: Has a different bromination pattern, leading to distinct reactivity.
1-Bromo-3-(methylsulfonyl)propane: Similar structure but with the bromine atom at a different position.
Uniqueness
1-Bromo-2-methyl-3-(methylsulfonyl)propane is unique due to the presence of both bromine and methylsulfonyl groups, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
Molekularformel |
C5H11BrO2S |
|---|---|
Molekulargewicht |
215.11 g/mol |
IUPAC-Name |
1-bromo-2-methyl-3-methylsulfonylpropane |
InChI |
InChI=1S/C5H11BrO2S/c1-5(3-6)4-9(2,7)8/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
XDOILLBYRDCKTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CS(=O)(=O)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


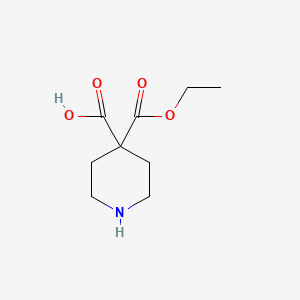
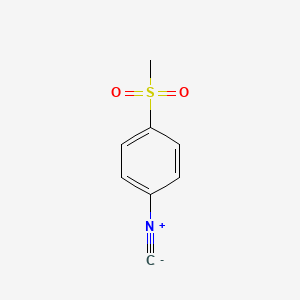
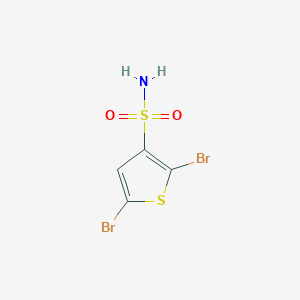


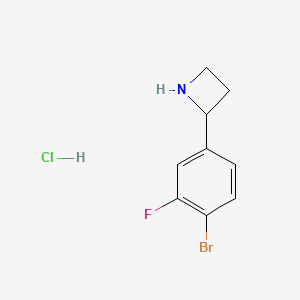
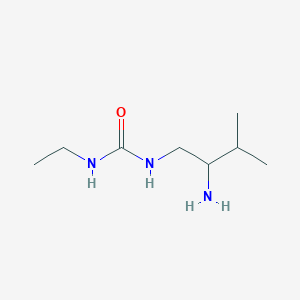

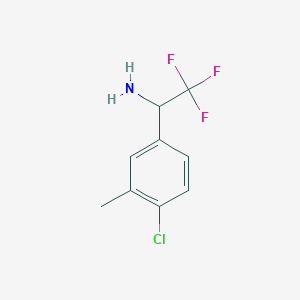
![3-[1-(Aminomethyl)cyclopropyl]benzoicacidhydrochloride](/img/structure/B13539790.png)
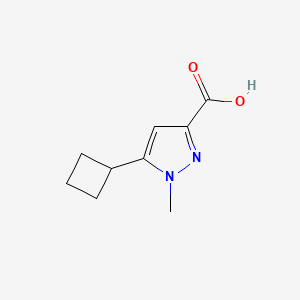
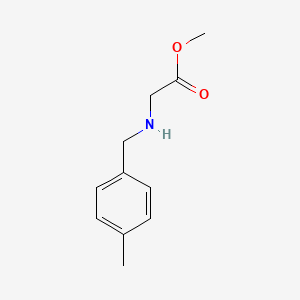
![Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-](/img/structure/B13539799.png)
![6-(5-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13539802.png)
